molecular formula C21H13N3O3 B14280113 1,3,4-Oxadiazole, 2-(2-furanyl)-5-[4-(5-phenyl-2-oxazolyl)phenyl]- CAS No. 127612-17-3

1,3,4-Oxadiazole, 2-(2-furanyl)-5-[4-(5-phenyl-2-oxazolyl)phenyl]-

Cat. No.: B14280113
CAS No.: 127612-17-3
M. Wt: 355.3 g/mol
InChI Key: WJLCIDBXNFIRQP-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazole, 2-(2-furanyl)-5-[4-(5-phenyl-2-oxazolyl)phenyl]- is a heterocyclic compound that features both oxadiazole and oxazole rings. These structures are known for their stability and versatility in various chemical reactions, making them valuable in the fields of medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-Oxadiazole, 2-(2-furanyl)-5-[4-(5-phenyl-2-oxazolyl)phenyl]- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives, followed by cyclization to form the oxadiazole ring. The oxazole ring can be introduced through a subsequent cyclization step involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, often starting with readily available raw materials. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product. The process may also include purification steps like recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

1,3,4-Oxadiazole, 2-(2-furanyl)-5-[4-(5-phenyl-2-oxazolyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

1,3,4-Oxadiazole, 2-(2-furanyl)-5-[4-(5-phenyl-2-oxazolyl)phenyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1,3,4-Oxadiazole, 2-(2-furanyl)-5-[4-(5-phenyl-2-oxazolyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Oxadiazole derivatives: Compounds with similar oxadiazole rings but different substituents.

    Oxazole derivatives: Compounds featuring oxazole rings with various substituents.

Uniqueness

1,3,4-Oxadiazole, 2-(2-furanyl)-5-[4-(5-phenyl-2-oxazolyl)phenyl]- is unique due to its combination of oxadiazole and oxazole rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

127612-17-3

Molecular Formula

C21H13N3O3

Molecular Weight

355.3 g/mol

IUPAC Name

2-(furan-2-yl)-5-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3,4-oxadiazole

InChI

InChI=1S/C21H13N3O3/c1-2-5-14(6-3-1)18-13-22-19(26-18)15-8-10-16(11-9-15)20-23-24-21(27-20)17-7-4-12-25-17/h1-13H

InChI Key

WJLCIDBXNFIRQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)C4=NN=C(O4)C5=CC=CO5

Origin of Product

United States

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